Head‑to‑Head 15‑PGDH Inhibitory Potency: 3‑(1‑(3‑(4‑Propoxyphenyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione versus Within‑Series Analogs
In a within‑series comparison, the 4‑propoxyphenyl‑substituted derivative (compound 3) exhibits the highest 15‑PGDH inhibitory potency among the disclosed N3‑piperidine TZD congeners [REFS‑1]. Compound 2 (IC₅₀ = 25 nM) and compound 4 (IC₅₀ = 19 nM) are significantly less potent [REFS‑1], demonstrating that the 4‑propoxy substitution confers a >2‑fold improvement over the next most active analog.
| Evidence Dimension | 15‑PGDH enzyme inhibition (IC₅₀ in nM) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | Compound 2 (IC₅₀ = 25 nM); Compound 4 (IC₅₀ = 19 nM) |
| Quantified Difference | 3.1‑fold more potent than compound 2; 2.4‑fold more potent than compound 4 |
| Conditions | Recombinant human 15‑PGDH, fluorescence spectrophotometric NADH detection assay [REFS‑1] |
Why This Matters
For researchers requiring maximal target engagement at low concentrations, the 8 nM IC₅₀ means that this compound can achieve near‑complete enzyme inhibition at concentrations where close analogs would leave substantial residual 15‑PGDH activity.
- [1] Wu Y, Tai HH, Cho H. Synthesis and SAR of thiazolidinedione derivatives as 15‑PGDH inhibitors. Bioorg Med Chem Lett. 2010;20(4):1504‑1507. PMID: 20122835. View Source
